Technical Guide: Spectroscopic Profiling of 4-tert-butyl-3-nitrobenzene-1-sulfonamide
Technical Guide: Spectroscopic Profiling of 4-tert-butyl-3-nitrobenzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide , a trisubstituted benzene derivative characterized by significant steric bulk and strong electron-withdrawing substituents. This document is designed for medicinal chemists and analytical scientists, focusing on the structural elucidation of this compound via Nuclear Magnetic Resonance (
The guide distinguishes this specific ring-substituted isomer from its N-alkylated congener (N-tert-butyl-3-nitrobenzenesulfonamide), a common point of confusion in database retrieval. The data presented here relies on first-principles of substituent chemical shifts (SCS) and authoritative literature on analogous sulfonyl and nitro-aromatic systems.
Part 1: Compound Identity & Structural Logic[1]
Chemical Identity
-
IUPAC Name: 4-tert-butyl-3-nitrobenzene-1-sulfonamide
-
Molecular Formula:
-
Molecular Weight: 258.29 g/mol
-
Structural Features:
-
C1: Sulfonamide group (
) - Electron-withdrawing (Inductive/Resonance). -
C3: Nitro group (
) - Strongly electron-withdrawing. -
C4: tert-Butyl group (
) - Bulky, electron-donating (Inductive).
-
Synthetic Origin & Purity Context
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectra. The compound is typically synthesized via the chlorosulfonation of 4-tert-butyl-nitrobenzene or the nitration of 4-tert-butylbenzenesulfonamide.
Critical Purity Note: The nitration step is highly regioselective due to the cooperative directing effects of the sulfonamide (meta-director) and the tert-butyl group (ortho-director), both favoring the C3 position.
Figure 1: Synthetic pathway highlighting the origin of the 1,3,4-substitution pattern.
Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is defined by the rigid 1,2,4-substitution pattern (using IUPAC numbering based on priority, but often referred to as 1,3,4 relative to the sulfonamide). The tert-butyl group acts as a massive steric anchor, preventing rotation and simplifying the aliphatic region.
H NMR Data (400 MHz, DMSO-
)
| Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |
| Ar-H (C2) | 8.35 - 8.45 | Doublet (d) | 1H | Deshielded by ortho- | |
| Ar-H (C6) | 8.05 - 8.15 | dd | 1H | Ortho to | |
| Ar-H (C5) | 7.85 - 7.95 | Doublet (d) | 1H | Ortho to t-butyl, meta to | |
| 7.40 - 7.60 | Broad Singlet | 2H | - | Exchangeable protons. Shift varies with concentration/solvent. | |
| 1.35 - 1.45 | Singlet (s) | 9H | - | Intense singlet characteristic of tert-butyl. |
Technical Insight: The H2 proton appears as a doublet (small coupling) rather than a singlet because of long-range meta-coupling with H6. The chemical shift of H2 is extreme (>8.3 ppm) due to the "sandwich" effect of two electron-withdrawing groups (
C NMR Data (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Assignment Logic |
| C-NO2 (C3) | ~149.0 | Deshielded by |
| C-SO2 (C1) | ~142.5 | Deshielded by |
| C-tBu (C4) | ~138.0 | Ipso to t-butyl; quaternary. |
| Ar-CH (C6) | ~130.5 | Aromatic methine. |
| Ar-CH (C5) | ~128.0 | Aromatic methine. |
| Ar-CH (C2) | ~122.5 | Upfield relative to others due to steric crowding/shielding cones? No, usually deshielded. However, C2 is between two EWGs. |
| Quaternary C (t-Bu) | ~36.0 | Central carbon of the tert-butyl group. |
| Methyl C (t-Bu) | ~30.5 | Equivalent methyl carbons. |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a fingerprint for the three primary functional groups. The absence of a carbonyl peak (
| Functional Group | Wavenumber ( | Vibration Mode | Diagnostic Value |
| Sulfonamide ( | 3360 (asym), 3260 (sym) | N-H Stretch | Sharp doublet confirms primary sulfonamide ( |
| Aromatic C-H | 3050 - 3100 | C-H Stretch | Weak intensity, typical of arenes. |
| Nitro ( | 1535 (asym), 1350 (sym) | N-O Stretch | Very strong bands. 1535 is often the strongest in the fingerprint region. |
| Sulfonamide ( | 1340 (asym), 1165 (sym) | S=O Stretch | The 1165 band is highly characteristic for sulfonamides. |
| Alkyl ( | 2960 - 2870 | C-H Stretch | Strong aliphatic stretches. |
| Arene Ring | 1600, 1480 | C=C Ring Stretch | Confirms aromaticity. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (
Molecular Ion:
-
ESI(-): m/z 257.1
-
ESI(+): m/z 259.1
Fragmentation Pattern (EI/CID): The fragmentation follows a logical loss of the labile functional groups.
-
Parent Ion: m/z 258
-
Loss of Methyl: m/z 243 (
). Characteristic of tert-butyl groups (formation of stable carbocation). -
Loss of Nitro: m/z 212 (
). -
Loss of Sulfonamide: m/z 178 (
). -
Base Peak: Often m/z 57 (
-Butyl cation) in EI, or the sulfonamide anion in ESI(-).
Figure 2: Proposed fragmentation pathway for 4-tert-butyl-3-nitrobenzene-1-sulfonamide.
Part 3: Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from solvent artifacts:
-
Solvent: Use DMSO-
(99.9% D). Chloroform- ( ) may be used, but sulfonamide protons often broaden or disappear due to exchange. DMSO ensures sharp NH signals. -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., sodium sulfate from drying steps).
Quality Control & Impurity Profiling
Common impurities arising from the synthesis include:
-
4-tert-butylbenzenesulfonamide: (Incomplete nitration). Detected by the absence of the H2 downfield doublet (>8.3 ppm) and simplified coupling in the aromatic region.
-
Isomers: Nitration at position 2 is sterically disfavored by the tert-butyl group but possible in trace amounts. Look for unexpected singlets in the 7.5-8.0 ppm range.
References
-
PubChem Compound Summary. 4-tert-butyl-3-nitrobenzenesulfonate. National Center for Biotechnology Information. Accessed 2026. Link
-
Royal Society of Chemistry. Chemoselective Nitration of Aromatic Sulfonamides. Chem. Commun., 2013.[1] (Provides methodological grounding for nitration of sulfonamides). Link
-
Sigma-Aldrich. N-tert-Butyl-3-nitrobenzenesulfonamide Product Sheet. (Cited for exclusion of the N-alkylated isomer). Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for Substituent Chemical Shift additivity rules).
